![molecular formula C15H9ClN2O B1583013 6-Chloro-4-phenylquinazoline-2-carbaldehyde CAS No. 5958-05-4](/img/structure/B1583013.png)
6-Chloro-4-phenylquinazoline-2-carbaldehyde
Overview
Description
6-Chloro-4-phenylquinazoline-2-carbaldehyde is a chemical compound with the molecular formula C15H9ClN2O . It has a molecular weight of 268.7 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 6-Chloro-4-phenylquinazoline-2-carbaldehyde has been reported in various scientific literature. For instance, it has been synthesized in toluene for 24 hours under an inert atmosphere and reflux conditions . Another method involves heating the compound in benzene at 150°C for 1 hour .Molecular Structure Analysis
The InChI code for 6-Chloro-4-phenylquinazoline-2-carbaldehyde is 1S/C15H9ClN2O/c16-11-6-7-13-12(8-11)15(18-14(9-19)17-13)10-4-2-1-3-5-10/h1-9H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
6-Chloro-4-phenylquinazoline-2-carbaldehyde is a solid at room temperature . The compound’s exact density, melting point, and boiling point are not specified in the available resources.Scientific Research Applications
Synthesis and Characterization
6-Chloro-4-phenylquinazoline-2-carbaldehyde and its analogs have been extensively researched for their potential in synthesizing new chemical compounds. Studies have focused on the synthesis of quinoline ring systems and the construction of fused or binary quinoline-cored heterocyclic systems. These compounds have shown promise in the development of new materials and chemical agents (Hamama et al., 2018).
Antimicrobial Properties
Research has explored the antimicrobial properties of novel quinoline derivatives. Compounds synthesized from 6-Chloro-4-phenylquinazoline-2-carbaldehyde have been tested for antibacterial and antifungal activities, showing effectiveness against organisms like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai et al., 2012).
Applications in Catalysis
This compound has been used in catalytic processes, demonstrating its utility in organic synthesis. For instance, its derivatives have been used in catalytic reactions with aromatic aldehydes, leading to the efficient synthesis of various organic compounds (Miyashita et al., 1992).
Antimalarial and Analgesic Potential
Compounds derived from 6-Chloro-4-phenylquinazoline-2-carbaldehyde have shown potential as antimalarial and analgesic agents. Studies indicate that these compounds could be effective in treating malaria and managing pain, expanding their scope of application in medicinal chemistry (Kidwai & Negi, 1997).
Inhibitory Effects on Enzymes
Recent studies have highlighted the role of these compounds as potential enzyme inhibitors. Derivatives synthesized from 6-Chloro-4-phenylquinazoline-2-carbaldehyde have been evaluated for their ability to inhibit enzymes like AKT1, which plays a role in cancer progression. This suggests their potential in cancer research and treatment strategies (Ghanei et al., 2016).
Safety And Hazards
properties
IUPAC Name |
6-chloro-4-phenylquinazoline-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O/c16-11-6-7-13-12(8-11)15(18-14(9-19)17-13)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOTYGIIBJPOSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-phenylquinazoline-2-carbaldehyde | |
CAS RN |
5958-05-4 | |
Record name | 6-Chloro-4-phenylquinazoline-2-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005958054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-CHLORO-4-PHENYLQUINAZOLINE-2-CARBALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK2YAI99XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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